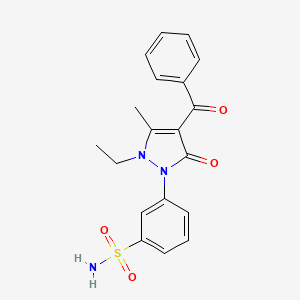
Suc-Ala-Ala-Pro-Trp-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Trp-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure efficient peptide bond formation. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to achieve the desired purity levels .
化学反应分析
Types of Reactions
Suc-Ala-Ala-Pro-Trp-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Hydrolysis: Enzymes like elastase, chymotrypsin, and other serine proteases are commonly used to catalyze the hydrolysis of this compound.
Oxidation and Reduction: While not commonly studied for this compound, standard oxidizing and reducing agents can be used to modify the peptide under specific conditions.
Major Products
The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties .
科学研究应用
Suc-Ala-Ala-Pro-Trp-pNA is widely used in various fields of scientific research:
Biochemistry: It serves as a substrate for studying the activity and kinetics of proteolytic enzymes like elastase and chymotrypsin.
Pharmaceutical Research: It is employed in drug discovery to screen for inhibitors of proteolytic enzymes, which can be potential therapeutic agents.
Industrial Applications: This compound is used in quality control processes to ensure the activity of enzyme preparations used in various industrial applications.
作用机制
The mechanism of action of Suc-Ala-Ala-Pro-Trp-pNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate, positioning the scissile bond for nucleophilic attack by a serine residue in the enzyme’s active site. This results in the cleavage of the peptide bond and release of p-nitroaniline . The molecular targets are the peptide bonds within the substrate, and the pathways involved include the catalytic mechanisms of serine proteases .
相似化合物的比较
Similar Compounds
Suc-Ala-Pro-pNA: Another peptide substrate used for detecting prolyl endopeptidase activity.
Suc-Ala-Ala-Pro-Phe-pNA: Used as a substrate for chymotrypsin and other serine proteases.
Uniqueness
Suc-Ala-Ala-Pro-Trp-pNA is unique due to its specific sequence, which makes it an effective substrate for elastase. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
属性
分子式 |
C32H37N7O9 |
|---|---|
分子量 |
663.7 g/mol |
IUPAC 名称 |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H37N7O9/c1-18(34-27(40)13-14-28(41)42)29(43)35-19(2)32(46)38-15-5-8-26(38)31(45)37-25(16-20-17-33-24-7-4-3-6-23(20)24)30(44)36-21-9-11-22(12-10-21)39(47)48/h3-4,6-7,9-12,17-19,25-26,33H,5,8,13-16H2,1-2H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t18-,19-,25-,26-/m0/s1 |
InChI 键 |
MQGGZLCZOZZLTR-KBFVSZBXSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
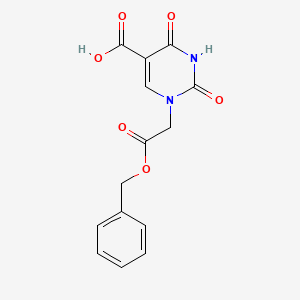
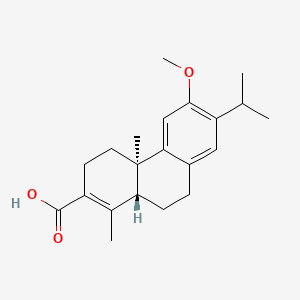
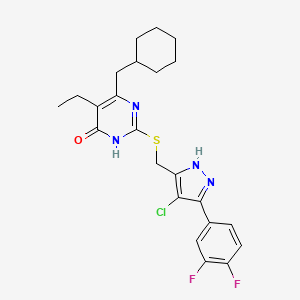

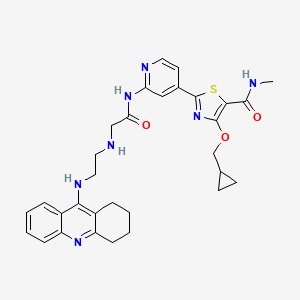
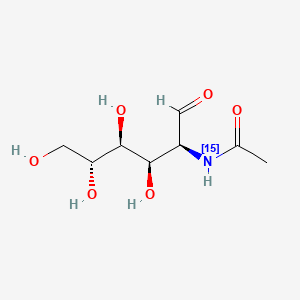
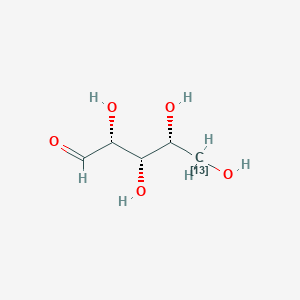
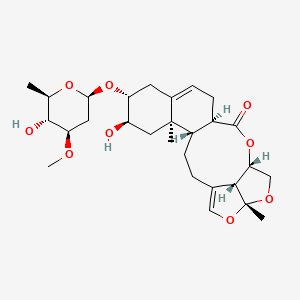
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
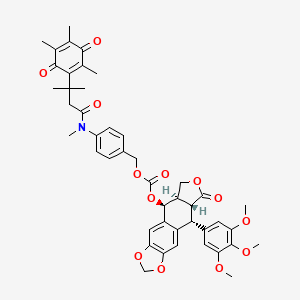
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
